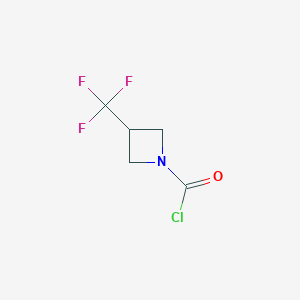

3-(Trifluoromethyl)azetidine-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Trifluoromethyl)azetidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2172238-82-1 . It has a molecular weight of 187.55 . The IUPAC name for this compound is 3-(trifluoromethyl)azetidine-1-carbonyl chloride .

Molecular Structure Analysis

The InChI code for “3-(Trifluoromethyl)azetidine-1-carbonyl chloride” is 1S/C5H5ClF3NO/c6-4(11)10-1-3(2-10)5(7,8)9/h3H,1-2H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.55 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique

Ring Expansion and Functionalized Pyrrolidines

A study demonstrated the synthesis of 2-(α-hydroxyalkyl)azetidines, which could undergo rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process involves a mechanism that could be relevant for the applications of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride in creating functionalized pyrrolidines with potential uses in medicinal chemistry and drug discovery (Durrat et al., 2008).

Click Chemistry for Surface Modification

Research has shown the utility of azide-modified graphitic surfaces for covalent attachment of alkyne-terminated molecules through "click" chemistry. This method, potentially applicable for 3-(Trifluoromethyl)azetidine-1-carbonyl chloride derivatives, highlights its role in creating functionalized surfaces for biosensors or material science applications (Devadoss & Chidsey, 2007).

Radical Chemistry and Hypervalent Iodine(III) Compounds

Another study focused on the radical reactivity of hypervalent iodine(III) compounds, which might be related to the use of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride in radical chemistry. These compounds can act as single-electron oxidants for carbon and heteroatom radical generation, offering pathways for the construction of C–CF3, X–CF3, and other bonds (Wang & Studer, 2017).

Synthesis of Diverse α-(Trifluoromethyl)amines

The reactivity profile of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, potentially including 3-(Trifluoromethyl)azetidine-1-carbonyl chloride derivatives, was explored, leading to the synthesis of diverse α-(trifluoromethyl)amines. This research outlines a method for constructing constrained azaheterocycles, demonstrating the compound's utility in synthesizing novel amines (Kenis et al., 2012).

Building Blocks for Novel Compounds

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, which could be synthesized from similar compounds, were utilized as building blocks for the preparation of trifluoromethyl-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones. This versatility underlines the potential of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride in the synthesis of novel compounds with a variety of functional groups (Dao Thi et al., 2018).

Mécanisme D'action

Azetidines

are a class of organic compounds characterized by a four-membered ring structure . They are considered important in medicinal chemistry due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry . They are also known for their reactivity, making them excellent candidates for ring-opening and expansion reactions .

Propriétés

IUPAC Name |

3-(trifluoromethyl)azetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF3NO/c6-4(11)10-1-3(2-10)5(7,8)9/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUBMXZUVKOYAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)azetidine-1-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)

![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972528.png)

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)

![4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972530.png)

![Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride](/img/structure/B2972535.png)

![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2972542.png)